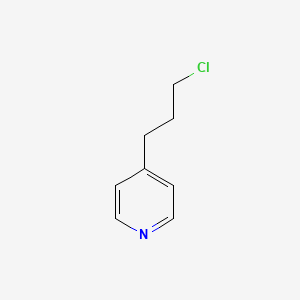

4-(3-Chloropropyl)pyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(3-chloropropyl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClN/c9-5-1-2-8-3-6-10-7-4-8/h3-4,6-7H,1-2,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUGHIHYKUVKATF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1CCCCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90276838 | |

| Record name | 4-(3-chloropropyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90276838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5264-02-8 | |

| Record name | 4-(3-chloropropyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90276838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for 4 3 Chloropropyl Pyridine

Established Synthetic Routes from Pyridine (B92270) Precursors

The synthesis of 4-(3-Chloropropyl)pyridine has traditionally been accomplished through a few reliable, albeit conventional, routes. The most prevalent methods typically start from readily available pyridine derivatives, such as 4-pyridinepropanol (B1329387) or 4-picoline.

A primary and well-documented method is the direct chlorination of 4-pyridinepropanol. This transformation is most commonly achieved using thionyl chloride (SOCl₂), often in a chlorinated solvent like chloroform (B151607) or dichloromethane. A typical procedure involves the slow addition of thionyl chloride to a cooled solution of 4-pyridinepropanol. google.com The reaction mixture is then stirred at ambient temperature before being gently heated to ensure complete conversion. The product is usually isolated as the hydrochloride salt after solvent evaporation and trituration with a non-polar solvent like diethyl ether. google.com

Another established, though less direct, pathway begins with 4-picoline (4-methylpyridine). This route requires the elongation of the single carbon substituent into the desired three-carbon propyl chain. This can be achieved through various multi-step sequences, for instance, by deprotonating the methyl group with a strong base and reacting it with a two-carbon electrophile like ethylene (B1197577) oxide to form 4-pyridinepropanol, which is then chlorinated as described above.

Furthermore, organometallic cross-coupling reactions represent another foundational approach. A Grignard reagent can be prepared from a 4-halopyridine, such as 4-bromopyridine, which is then reacted with an appropriate three-carbon electrophile. For instance, the reaction of 4-pyridylmagnesium bromide with 1-bromo-3-chloropropane (B140262) can introduce the chloropropyl sidechain directly. researchgate.netorgsyn.org This method leverages the well-established reactivity of Grignard reagents for C-C bond formation. thermofisher.com

Novel and Optimized Synthetic Approaches to this compound

In recent years, significant efforts have been directed towards developing more efficient, safer, and scalable syntheses for pyridine derivatives. These modern approaches focus on improving reaction conditions, minimizing steps, and employing advanced catalytic systems.

Phase-Transfer Catalysis (PTC): Phase-transfer catalysis offers a significant optimization for reactions involving immiscible phases, such as a solid inorganic salt and an organic substrate. fzgxjckxxb.comcrdeepjournal.org In the context of this compound synthesis, PTC could be applied to the alkylation of a pyridine precursor or the chlorination step. Using a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, can facilitate the transfer of the reactive anion (e.g., chloride) into the organic phase, often allowing for milder reaction conditions, reduced reaction times, and the use of less hazardous solvents. researchgate.netgoogle.com

Flow Chemistry: Continuous flow chemistry has emerged as a powerful technology for chemical synthesis, providing enhanced control over reaction parameters, superior heat and mass transfer, improved safety, and straightforward scalability. polimi.it The chlorination of 4-pyridinepropanol, for example, can be adapted to a flow reactor. Pumping the alcohol solution and the chlorinating agent through a heated coil or microreactor allows for precise temperature control, minimizes the accumulation of unstable intermediates, and enables a safer, automated production process. d-nb.info The relevance of this approach is highlighted by studies on the flow synthesis of related molecules containing a 3-chloropropyl moiety. polimi.it

Advanced C-H Functionalization: Direct C-H functionalization methods represent the state-of-the-art in synthetic efficiency by avoiding the need for pre-functionalized starting materials.

Radical Alkylation: Modern variations of the Minisci reaction allow for the direct alkylation of the pyridine ring. nih.gov While typically favoring the C2 position on protonated pyridines, new methods using N-activated pyridiniums (e.g., N-methoxypyridinium salts) show remarkable reactivity and can be used for efficient radical chain reactions. nih.gov

Electrochemical Synthesis: An innovative approach for the selective C4-alkylation of pyridines utilizes electroreductive conditions. This method, which can be enhanced with silane (B1218182) additives, involves the temporary dearomatization of the pyridine ring to form a 1,4-difunctionalized intermediate, which subsequently re-aromatizes upon exposure to air to yield the C4-alkylated product. chemrxiv.org This technique provides a mild and highly selective route to 4-substituted pyridines.

Mechanistic Investigations of Formation Reactions and Reaction Kinetics

Understanding the reaction mechanisms and kinetics is crucial for optimizing synthetic protocols. The formation of this compound, particularly via the most common route, has a well-studied mechanistic basis.

Mechanism of 4-Pyridinepropanol Chlorination with Thionyl Chloride: The reaction between an alcohol and thionyl chloride is a classic example of nucleophilic acyl substitution followed by an internal nucleophilic substitution. The mechanism proceeds through several key steps:

Activation of Alcohol: The oxygen atom of the alcohol's hydroxyl group acts as a nucleophile, attacking the electrophilic sulfur atom of thionyl chloride.

Formation of Chlorosulfite Intermediate: A proton is lost (often assisted by a base like pyridine, or another alcohol molecule), and a chloride ion is expelled from the sulfur, resulting in the formation of a protonated alkyl chlorosulfite intermediate.

Nucleophilic Substitution: The chloride ion then acts as a nucleophile. The reaction can proceed via two main pathways. In the absence of a base like pyridine, the reaction often follows an Sₙi (substitution nucleophilic internal) mechanism, where the chloride is delivered from the chlorosulfite group itself, leading to retention of stereochemistry. However, when pyridine is used as a solvent or catalyst, it reacts with the intermediate to form a pyridinium (B92312) salt. The displaced chloride ion then attacks the carbon atom from the backside in a standard Sₙ2 reaction, leading to an inversion of stereochemistry. masterorganicchemistry.comyoutube.com Given that the substrate is an achiral primary alcohol, the stereochemical outcome is not a factor, but the Sₙ2 pathway is generally favored in the presence of a base.

Kinetics of Pyridine Alkylation: For synthetic routes involving the alkylation of a pyridine nucleus, the kinetics are highly dependent on the nature of the reactants. In radical alkylation reactions, such as those involving N-methoxypyridinium salts, the process follows a radical chain mechanism. nih.gov Kinetic studies have shown that the rate constant for the addition of a primary alkyl radical to an activated lepidine (a quinoline (B57606) derivative) is exceptionally high, demonstrating the high reactivity of activated heterocycles towards radicals. nih.gov For ionic alkylations, such as with Grignard reagents on activated pyridiniums, the reaction proceeds via nucleophilic addition. The regioselectivity (i.e., attack at C2 vs. C4) is governed by steric and electronic factors, with modern activating groups designed to sterically block the C2/C6 positions to favor C4 functionalization. researchgate.net

Sustainable and Green Chemistry Aspects in this compound Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. The synthesis of this compound can be made more sustainable by incorporating several modern strategies.

Green Catalysis: A key aspect of green chemistry is the use of non-toxic, recyclable, and highly efficient catalysts.

Solid Acid Catalysts: Heterogeneous solid acid catalysts like sulphamic acid and montmorillonite (B579905) K10 clay have been successfully used in the synthesis of related heterocyclic compounds. scholarsresearchlibrary.comresearchgate.net These catalysts are often inexpensive, easy to handle, and can be recovered and reused, minimizing waste. researchgate.net

Nanocatalysts: Magnetically recoverable nanocatalysts offer a cutting-edge solution for catalyst separation, simplifying the work-up process and preventing contamination of the product with metal residues. rsc.org

Bio-derived Catalysts: Recent research has explored the use of catalysts derived from biowaste, such as chitin-derived single-atom catalysts, for N-alkylation reactions, presenting a highly sustainable option. rsc.orgrsc.org

Eco-Friendly Reaction Conditions: The choice of solvent and reaction conditions has a major impact on the environmental footprint of a synthesis.

Greener Solvents: Replacing hazardous chlorinated solvents with greener alternatives like water, ethanol, or polyethylene (B3416737) glycol (PEG) is a primary goal. researchgate.net Multicomponent reactions for pyridine synthesis have been successfully carried out in aqueous media. researchgate.net

Solvent-Free Reactions: Whenever possible, performing reactions under solvent-free conditions is ideal. This approach, often facilitated by solid catalysts or microwave irradiation, reduces solvent waste and can lead to shorter reaction times and higher efficiency. mdpi.com

Energy Efficiency: The use of microwave irradiation or ultrasound can significantly accelerate reaction rates, often leading to higher yields in shorter times and under milder conditions compared to conventional heating. researchgate.net Flow chemistry also contributes by providing superior energy efficiency through better heat transfer. polimi.it

By adopting these green chemistry principles, the synthesis of this compound can be transitioned from traditional, resource-intensive methods to more sustainable and environmentally benign industrial processes.

Advanced Chemical Reactivity and Transformation of 4 3 Chloropropyl Pyridine

Nucleophilic Substitution Reactions of the Chloropropyl Moiety

The chlorine atom at the terminus of the propyl chain in 4-(3-chloropropyl)pyridine is a good leaving group, making the side chain susceptible to nucleophilic substitution reactions. This allows for the introduction of a wide variety of functional groups.

A common transformation is the displacement of the chloride by nitrogen nucleophiles. For instance, the reaction with amines can be used to synthesize various 4-(3-aminopropyl)pyridine derivatives. Another important reaction is the substitution with sodium azide (B81097) to form 4-(3-azidopropyl)pyridine. This azide derivative is a versatile intermediate that can be further transformed, for example, through Staudinger reactions or click chemistry cycloadditions. rsc.orgorganic-chemistry.org The synthesis of 4-(3-azidopropyl)pyridine can be achieved by treating this compound with sodium azide in a suitable solvent like acetonitrile. rsc.org

The chloropropyl group can also react with other nucleophiles, such as cyanide, thiols, and carbanions, to introduce additional functionalities. These substitution reactions are fundamental for the elaboration of the side chain and the synthesis of more complex molecules.

Table 1: Examples of Nucleophilic Substitution Reactions of this compound Analogs

| Nucleophile | Reagent | Product | Reaction Conditions | Reference |

| Azide | Sodium Azide | 4-Azido-3-chloro-2,5,6-trifluoropyridine | Acetonitrile | rsc.org |

| Amine | Various Amines | 4-(Cyclohexylamino)-2,3,5,6-tetrafluoropyridine | Cyclohexane, 175 °C | rsc.org |

| Hydrazine | Hydrazine | 2,3,5,6-Tetrafluoro-4-hydrazinopyridine | - | rsc.org |

Note: The table provides examples of nucleophilic substitution on fluorinated pyridine (B92270) analogs, illustrating the general reactivity pattern.

Electrophilic and Nucleophilic Reactions at the Pyridine Nitrogen Atom (e.g., N-Oxidation)

The lone pair of electrons on the nitrogen atom of the pyridine ring makes it a nucleophilic center, susceptible to reactions with electrophiles. A primary example of this is N-oxidation. The oxidation of this compound with oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid yields the corresponding N-oxide. arkat-usa.orgbme.huchemtube3d.com Pyridine N-oxides are stable, dipolar species and are themselves versatile intermediates for further functionalization of the pyridine ring. chemtube3d.com

The pyridine nitrogen can also undergo quaternization by reacting with alkyl halides. This reaction leads to the formation of pyridinium (B92312) salts, which can activate the pyridine ring for subsequent reactions.

Table 2: Conditions for N-Oxidation of Pyridine Derivatives

| Substrate | Oxidizing Agent | Solvent | Temperature | Yield | Reference |

| Pyridine | m-CPBA | Dichloromethane | Room Temperature | High | bme.hu |

| Pyridine | H₂O₂ | Acetic Acid | - | High | chemtube3d.com |

| 3,5-Lutidine | m-CPBA | - | - | Excellent | arkat-usa.org |

| Nicotinic Acid | m-CPBA | - | - | Excellent | arkat-usa.org |

| Methyl Isonicotinate | Bis(trimethylsilyl)peroxide | Dichloromethane | 24 °C | Good | arkat-usa.org |

Note: This table showcases various conditions for the N-oxidation of different pyridine derivatives, which are applicable to this compound.

Functionalization and Derivatization Strategies of the Pyridine Ring

Direct functionalization of the pyridine ring in this compound offers a powerful way to introduce substituents at specific positions. Due to the electron-deficient nature of the pyridine ring, electrophilic aromatic substitution is generally difficult and requires harsh conditions. However, several modern synthetic methods allow for efficient C-H functionalization.

One of the most prominent methods is the Minisci reaction , which involves the addition of a radical to the protonated pyridine ring. wikipedia.orgprinceton.edu This reaction typically occurs at the C2 and C4 positions. For 4-substituted pyridines like this compound, the Minisci reaction would be expected to yield C2-functionalized products. acs.orgnih.gov

Another important strategy is directed ortho metalation (DoM) . wikipedia.orguwindsor.ca By using a directing group, it is possible to deprotonate the pyridine ring at a specific ortho-position with a strong base like an organolithium reagent, followed by quenching with an electrophile. scispace.comharvard.edu For a 4-substituted pyridine, a directing group at the nitrogen (e.g., N-oxide) or a suitable substituent on the side chain could direct metalation to the C3 position. rsc.org

Catalytic Organic Transformations Involving this compound

The presence of a halogen atom in the side chain and the aromatic nature of the pyridine ring make this compound a suitable substrate for various catalytic cross-coupling reactions. These reactions are instrumental in forming new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples an organoboron compound with an organic halide. While the chloropropyl group is generally less reactive in Suzuki coupling compared to aryl halides, the pyridine ring itself can be functionalized with a halogen to participate in such reactions. For instance, a bromo- or iodo-substituted this compound could undergo Suzuki coupling to introduce aryl or vinyl groups onto the pyridine ring. acs.orgnih.govacs.orgnih.gov

Heck Reaction: The Heck reaction is a palladium-catalyzed method for the coupling of an unsaturated halide with an alkene. nih.govresearchgate.net A vinyl derivative of this compound could be synthesized and then used in Heck reactions to form more complex structures. nih.govbeilstein-journals.orgresearchgate.net

Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and copper. wikipedia.orgorganic-chemistry.org Similar to the Suzuki coupling, a halogenated derivative of this compound could be used as the halide partner in this reaction to introduce alkyne functionalities. sioc-journal.cnrsc.org

Table 3: Examples of Catalytic Cross-Coupling Reactions of Pyridine Derivatives

| Reaction Type | Substrate | Coupling Partner | Catalyst System | Product | Reference |

| Suzuki-Miyaura | 2-Bromo-3-methylpyridine | Arylboronic acid | Pd(PPh₃)₄ / KOtBu | 2-Aryl-3-methylpyridine | acs.org |

| Suzuki-Miyaura | 2-Halopyridine | Phenylboronic acid | Pd(OAc)₂ / Benzimidazolium salt | 2-Phenylpyridine | nih.gov |

| Heck | 4-Vinylpyridine | Arylboronic Acid | Pd(OAc)₂ | (E)-4-Styrylpyridine | researchgate.net |

| Sonogashira | Aryl Iodide | Terminal Alkyne | Pd-Salen Complex | Diaryl Alkyne | rsc.org |

Note: This table provides examples of catalytic cross-coupling reactions involving pyridine derivatives, illustrating the potential transformations for functionalized this compound.

Exploration of Rearrangement and Cyclization Pathways

The bifunctional nature of this compound and its derivatives allows for various intramolecular reactions, leading to the formation of new cyclic structures.

One important cyclization pathway involves the formation of indolizine (B1195054) derivatives . Indolizines are bicyclic aromatic compounds containing a nitrogen atom at the bridgehead. They can be synthesized through the reaction of a pyridine derivative, an α-halo ketone, and an electron-deficient alkene in a one-pot procedure. nih.gov Alternatively, 1,3-dipolar cycloaddition of pyridinium ylides with alkynes or alkenes is a common route to indolizines. ijettjournal.orgsemanticscholar.orgrsc.org A derivative of this compound could potentially be a precursor for the synthesis of novel indolizine structures. organic-chemistry.org

Furthermore, the introduction of a nucleophilic group at the end of the propyl chain, for example through substitution of the chlorine, can lead to intramolecular cyclization onto the pyridine ring. For instance, the formation of 4-(3-aminopropyl)pyridine could be a precursor for the synthesis of fused heterocyclic systems through intramolecular cyclization. researchgate.net

4 3 Chloropropyl Pyridine As a Pivotal Intermediate for Complex Molecular Architectures

Construction of Fluorescent Organic Dyes: Pyridine-Substituted BODIPY Systems

In the realm of fluorescent organic dyes, 4-(3-Chloropropyl)pyridine has been successfully employed as a key intermediate in the synthesis of novel pyridine-substituted BODIPY (boron-dipyrromethene) dyes. These dyes are of significant interest due to their exceptional photophysical properties, including high fluorescence quantum yields and photostability.

A notable synthetic application involves the reaction of this compound with 4-hydroxybenzaldehyde. This reaction, typically carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF), results in the formation of 4-(3-(pyridin-4-yl)propoxy)benzaldehyde. This aldehyde, bearing the pyridylpropyl moiety, serves as a crucial building block for the subsequent construction of the BODIPY core.

The synthesis of monostyryl and distyryl BODIPY dyes has been reported using this aldehyde intermediate. For instance, the monostyryl BODIPY derivative is prepared by treating the 4-(3-(pyridin-4-yl)propoxy)benzaldehyde with 2,4-dimethylpyrrole (B27635) in the presence of trifluoroacetic acid (TFA), followed by oxidation with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) and subsequent complexation with boron trifluoride diethyl etherate (BF3·OEt2) in the presence of a base like triethylamine (B128534) (NEt3). The resulting pyridine-substituted BODIPY dyes exhibit distinct spectroscopic properties, making them promising candidates for various applications, including bioimaging and sensing.

Table 1: Synthesis of Pyridine-Substituted BODIPY Dyes

| Reactant 1 | Reactant 2 | Key Intermediate | Final Product Type |

| This compound | 4-Hydroxybenzaldehyde | 4-(3-(Pyridin-4-yl)propoxy)benzaldehyde | Monostyryl and Distyryl BODIPY Dyes |

Incorporation into Macrocyclic and Supramolecular Frameworks

The pyridine (B92270) moiety is a fundamental component in the construction of macrocyclic and supramolecular architectures due to its ability to act as a hydrogen bond acceptor and a ligand for metal coordination. While the synthesis of various pyridine-containing macrocycles, such as pyridinophanes, and the formation of supramolecular assemblies driven by non-covalent interactions are well-established fields, the specific utilization of this compound as a building block in these structures is not explicitly detailed in the surveyed literature.

The synthesis of pyridinophanes, for example, often involves the cyclization of precursors containing two or more pyridine rings linked by flexible or rigid spacers. The reactive chloropropyl group of this compound could potentially be exploited in such cyclization reactions, serving as an electrophilic site for reaction with a nucleophilic counterpart to form the macrocyclic ring. However, specific examples of this approach are not readily found.

Similarly, in supramolecular chemistry, pyridine derivatives are widely used to direct the self-assembly of complex structures through hydrogen bonding, metal coordination, and other non-covalent interactions. The propyl chain of this compound could be functionalized to introduce recognition motifs or reactive groups to facilitate its incorporation into such assemblies. Despite the potential, the direct application of this compound in the construction of well-defined macrocyclic or supramolecular frameworks is an area that appears to be underexplored in the current scientific literature.

Development of Polymeric and Oligomeric Structures

Pyridine-containing polymers and oligomers are a class of materials with a wide range of applications, including as catalysts, ligands, and functional materials with specific electronic and optical properties. The synthesis of these materials can be achieved through various polymerization techniques, including radical polymerization, condensation polymerization, and controlled polymerization methods like atom transfer radical polymerization (ATRP) and reversible addition-fragmentation chain-transfer (RAFT) polymerization of vinylpyridine monomers.

The bifunctional nature of this compound, possessing both a polymerizable (via the pyridine ring) or functionalizable site and a reactive chloro group, suggests its potential as a monomer or a building block for the synthesis of functional polymers. The chloropropyl group could be used to initiate polymerization, act as a cross-linking site, or be post-functionalized to introduce specific functionalities along the polymer chain.

However, a direct and detailed account of the polymerization or oligomerization of this compound to create well-defined polymeric structures is not prominently featured in the reviewed literature. While the synthesis of various poly(vinylpyridine)s and other pyridine-containing polymers is extensively reported, the specific use of this compound as a monomer in these processes is not a common theme. This indicates a potential research avenue for the development of novel functional polymers with tailored properties based on this versatile chemical intermediate.

Comprehensive Spectroscopic and Structural Elucidation of 4 3 Chloropropyl Pyridine and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis (1D and 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For 4-(3-Chloropropyl)pyridine, 1D NMR (¹H and ¹³C) provides direct information about the chemical environment of each proton and carbon atom, while 2D NMR experiments can establish connectivity between atoms.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound displays characteristic signals for both the pyridine (B92270) ring and the chloropropyl side chain. The protons on the pyridine ring typically appear as two distinct sets of signals in the aromatic region. The protons at the α-positions (adjacent to the nitrogen) are deshielded and resonate at a lower field compared to the β-protons due to the electron-withdrawing effect of the nitrogen atom. pw.edu.pl The propyl chain gives rise to three distinct signals, typically multiplets, corresponding to the three methylene (B1212753) (-CH2-) groups. The methylene group attached to the chlorine atom is expected to be the most downfield-shifted of the three due to the electronegativity of chlorine.

¹³C NMR Spectroscopy: In the ¹³C NMR spectrum, the pyridine ring shows characteristic signals for its carbon atoms. Similar to ¹H NMR, the α-carbons are shifted downfield relative to the β-carbons. The carbon atom attached to the side chain (γ-position) also has a distinct chemical shift. The three carbon atoms of the propyl chain will appear in the aliphatic region of the spectrum, with their chemical shifts influenced by their proximity to the pyridine ring and the terminal chlorine atom.

2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HMQC/HSQC (Heteronuclear Single Quantum Coherence) are invaluable for confirming assignments. A COSY spectrum would show correlations between adjacent protons, for instance, between the neighboring methylene groups in the propyl chain. An HSQC spectrum correlates each proton with the carbon atom it is directly attached to, confirming the assignments made in the 1D spectra. More advanced techniques like HMBC (Heteronuclear Multiple Bond Correlation) can reveal longer-range couplings (over 2-3 bonds), for example, between the protons of the methylene group adjacent to the ring and the carbons of the pyridine ring, thus confirming the attachment point of the side chain.

Interactive Data Table: Predicted NMR Data for this compound Note: These are typical predicted values. Actual experimental values may vary based on solvent and other conditions.

| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

|---|---|---|---|---|

| ¹H | α-H (2,6) | ~8.5 | d | ~6.0 |

| ¹H | β-H (3,5) | ~7.2 | d | ~6.0 |

| ¹H | -CH₂- (Py) | ~2.8 | t | ~7.5 |

| ¹H | -CH₂- | ~2.1 | quint | ~7.5 |

| ¹H | -CH₂-Cl | ~3.6 | t | ~7.5 |

| ¹³C | α-C (2,6) | ~150 | - | - |

| ¹³C | β-C (3,5) | ~124 | - | - |

| ¹³C | γ-C (4) | ~148 | - | - |

| ¹³C | -CH₂- (Py) | ~32 | - | - |

| ¹³C | -CH₂- | ~30 | - | - |

| ¹³C | -CH₂-Cl | ~45 | - | - |

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Studies

Vibrational spectroscopy provides information about the functional groups and bonding arrangements within a molecule.

FT-IR Spectroscopy: The FT-IR spectrum of this compound would show characteristic absorption bands. Aromatic C-H stretching vibrations of the pyridine ring are typically observed above 3000 cm⁻¹. The C=C and C=N stretching vibrations within the pyridine ring give rise to a series of bands in the 1400-1600 cm⁻¹ region. researchgate.net The aliphatic C-H stretching vibrations of the propyl chain appear in the 2850-3000 cm⁻¹ range. A key vibration is the C-Cl stretch, which is expected to produce a band in the fingerprint region, typically between 600 and 800 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The symmetric vibrations of the pyridine ring are often strong in the Raman spectrum. researchgate.net The technique is particularly useful for studying molecular structure and bonding in both solid and liquid states.

Interactive Data Table: Key Vibrational Modes for this compound

| Wavenumber (cm⁻¹) | Assignment | Technique |

|---|---|---|

| 3000-3100 | Aromatic C-H Stretch (Pyridine) | FT-IR, Raman |

| 2850-3000 | Aliphatic C-H Stretch (Propyl chain) | FT-IR, Raman |

| 1580-1610 | Pyridine Ring C=C, C=N Stretch | FT-IR, Raman |

| 1400-1500 | Pyridine Ring C=C, C=N Stretch | FT-IR, Raman |

| 1440-1480 | CH₂ Scissoring | FT-IR |

| ~1000 | Pyridine Ring Breathing | Raman |

| 600-800 | C-Cl Stretch | FT-IR, Raman |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Characterization

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy. nih.gov For this compound (C₈H₁₀ClN), HRMS can measure the mass of the molecular ion to within a few parts per million (ppm), allowing for unambiguous confirmation of its chemical formula. springernature.com This is achieved by distinguishing its precise mass from other potential compounds with the same nominal mass.

The presence of chlorine is readily identified by the characteristic isotopic pattern of the molecular ion peak (M⁺), where the (M+2)⁺ peak is approximately one-third the intensity of the M⁺ peak due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. Fragmentation patterns observed in the mass spectrum can further confirm the structure, with likely fragments corresponding to the loss of a chlorine radical (•Cl) or cleavage of the propyl chain.

X-ray Diffraction (XRD) for Solid-State Structural Determination

Single-crystal X-ray Diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. For derivatives of this compound that can be crystallized, XRD analysis provides detailed information on bond lengths, bond angles, and torsion angles. mdpi.com

The crystal structure of pyridine derivatives is often stabilized by a network of intermolecular interactions, such as π-π stacking between pyridine rings and weak C-H···N or C-H···Cl hydrogen bonds. mdpi.com These interactions dictate the crystal packing and influence the material's physical properties. Powder X-ray Diffraction (PXRD) can be used to assess the crystallinity and phase purity of bulk samples. mdpi.comresearchgate.net

Interactive Data Table: Representative Crystal Data for a Pyridine Derivative Note: This is an example based on typical data for related structures, as specific data for this compound may not be publicly available.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~12.5 |

| b (Å) | ~5.8 |

| c (Å) | ~14.2 |

| β (°) | ~110 |

| Volume (ų) | ~970 |

| Z (molecules/unit cell) | 4 |

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Functional Derivatives

UV-Visible (UV-Vis) spectroscopy provides insight into the electronic transitions within a molecule. Pyridine and its simple alkyl derivatives exhibit absorption bands in the UV region corresponding to π → π* and n → π* transitions. nist.gov The π → π* transitions are typically more intense and occur at shorter wavelengths, while the weaker n → π* transition, involving the lone pair of electrons on the nitrogen, occurs at longer wavelengths.

While this compound itself is not expected to be significantly fluorescent, its derivatives, particularly those that extend the π-conjugated system, can exhibit fluorescence. mdpi.comresearchgate.net The emission properties, such as the wavelength of maximum emission (λem) and quantum yield, are highly dependent on the molecular structure and the solvent environment. mdpi.com These functional derivatives have applications in materials science, such as in the development of organic light-emitting diodes (OLEDs). nih.gov

Thermal Analysis Techniques (e.g., TGA, DSC) for Material Stability

Thermal analysis techniques are used to study the physical and chemical properties of materials as a function of temperature.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated. For derivatives of this compound, TGA can determine the decomposition temperature, providing a measure of the compound's thermal stability. nih.gov The resulting TGA curve shows the temperature at which weight loss begins and the percentage of material remaining at high temperatures. nih.gov

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled. It is used to determine thermal transitions such as melting point, glass transition temperature (Tg), and crystallization temperature. mdpi.com For crystalline derivatives, a sharp endothermic peak corresponding to the melting point would be observed. mdpi.com Amorphous or polymeric derivatives may show a glass transition, which appears as a step change in the baseline of the DSC thermogram. nih.gov

Theoretical and Computational Chemistry on 4 3 Chloropropyl Pyridine and Analogues

Density Functional Theory (DFT) and Ab Initio Calculations for Electronic Structure

Density Functional Theory (DFT) and ab initio methods are cornerstones of modern computational chemistry for determining the electronic structure of molecules. iiste.org These first-principles approaches solve the Schrödinger equation, or a simplified form of it, to provide detailed information about molecular orbitals, electron density distribution, and other electronic properties.

For 4-(3-Chloropropyl)pyridine, DFT calculations, often using hybrid functionals like B3LYP with a suitable basis set such as 6-31G(d,p), can be employed to optimize the molecular geometry and compute a variety of electronic properties. These calculations would reveal the distribution of electron density, highlighting the electron-rich pyridine (B92270) ring and the influence of the electron-withdrawing chloropropyl substituent.

Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2), offer a systematically improvable approach to the electronic structure. While computationally more demanding than DFT, they can provide benchmark results for key electronic properties. For instance, calculations on pyridine and its substituted derivatives have provided deep insights into their electronic characteristics.

Illustrative electronic properties of this compound, as would be predicted by DFT calculations, are presented in the table below.

| Property | Predicted Value |

| Dipole Moment (Debye) | ~2.5 - 3.5 |

| Ionization Potential (eV) | ~9.0 - 9.5 |

| Electron Affinity (eV) | ~0.1 - 0.5 |

| Total Energy (Hartree) | Varies with level of theory |

Conformational Analysis and Potential Energy Surface Mapping

The flexible chloropropyl side chain of this compound allows for multiple conformations, each with a distinct energy. Conformational analysis aims to identify the stable conformers and the energy barriers between them. ifes.edu.br This is achieved by mapping the potential energy surface (PES) as a function of the molecule's dihedral angles. libretexts.orgwikipedia.orgyoutube.comlibretexts.orgmdpi.com

The rotation around the C-C single bonds of the chloropropyl group gives rise to various staggered and eclipsed conformations. Computational methods can systematically scan the PES by rotating these bonds and calculating the energy at each step. The results of such an analysis would likely show that staggered conformations are energy minima (stable conformers), while eclipsed conformations represent energy maxima (transition states between conformers). The relative energies of the stable conformers are influenced by steric and electronic effects.

A simplified potential energy diagram for the rotation around the Cα-Cβ bond in the propyl chain is expected to show distinct energy minima corresponding to gauche and anti-conformations.

| Conformer | Dihedral Angle (N-C4-Cα-Cβ) | Relative Energy (kcal/mol) |

| Anti | ~180° | 0 (most stable) |

| Gauche | ~±60° | ~0.5 - 1.5 |

Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) Analysis

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.govresearchgate.net The MEP map of this compound would show a region of negative potential (typically colored red) around the nitrogen atom of the pyridine ring, indicating its susceptibility to electrophilic attack or protonation. Conversely, regions of positive potential (blue) would be located around the hydrogen atoms.

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. imperial.ac.ukresearchgate.netyoutube.comwikipedia.org For this compound, the HOMO is expected to be localized primarily on the electron-rich pyridine ring, while the LUMO would likely have significant contributions from the π* orbitals of the ring and the σ* orbital of the C-Cl bond. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity.

| Molecular Orbital | Energy (eV) | Description |

| HOMO | ~ -6.5 to -7.5 | Localized on the pyridine ring (π orbitals) |

| LUMO | ~ -0.5 to 0.5 | Distributed over the pyridine ring (π* orbitals) and C-Cl bond (σ* orbital) |

| HOMO-LUMO Gap | ~ 6.0 to 8.0 | Indicator of chemical reactivity |

Computational Studies on Reaction Mechanisms and Transition States

Computational chemistry is instrumental in elucidating the detailed mechanisms of chemical reactions, including the identification of transition states and the calculation of activation energies. github.ioscielo.brucsb.edunih.govrsc.orgrsc.org For this compound, several types of reactions could be investigated computationally.

For instance, the nucleophilic substitution of the chlorine atom is a plausible reaction. Theoretical calculations could model the reaction pathway with various nucleophiles, determining whether the reaction proceeds through an SN1 or SN2 mechanism. By locating the transition state structure and calculating its energy, the activation barrier for the reaction can be determined, providing insights into the reaction kinetics.

Another area of interest is the reactivity of the pyridine nitrogen. Computational studies could explore its role as a nucleophile or a base in various reactions. The protonation of the nitrogen, for example, can be modeled to calculate the pKa of the conjugate acid.

Theoretical Investigations of Intermolecular Interactions and Adduct Formation

The non-covalent interactions of this compound with other molecules are crucial for understanding its behavior in condensed phases and its potential for forming adducts or complexes. nih.govrsc.orgmdpi.comnih.gov Theoretical methods can be used to study various types of intermolecular interactions, such as hydrogen bonding, halogen bonding, and π-stacking.

For example, the nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor. Computational studies could model the interaction of this compound with hydrogen bond donors like water or alcohols. These calculations would provide information on the geometry and strength of the hydrogen bonds formed.

Furthermore, the chlorine atom can participate in halogen bonding with electron-donating species. The pyridine ring can also engage in π-stacking interactions with other aromatic systems. The formation of adducts with metal ions or other Lewis acids could also be investigated, with computations predicting the coordination geometry and binding energies. nih.gov

| Interaction Type | Interacting Partner Example | Calculated Interaction Energy (kcal/mol) |

| Hydrogen Bonding | Water (H₂O) | ~ -3 to -5 |

| Halogen Bonding | Ammonia (NH₃) | ~ -1 to -3 |

| π-π Stacking | Benzene | ~ -2 to -4 |

Integration into Advanced Materials Science and Catalytic Systems

Role in the Design and Synthesis of Heterogeneous and Homogeneous Catalysts

4-(3-Chloropropyl)pyridine serves as a critical precursor and linking agent in the fabrication of both heterogeneous and homogeneous catalysts. Its pyridine (B92270) moiety can act as a ligand for catalytically active metal centers, while the chloropropyl group provides a reactive handle for covalent attachment to solid supports, enhancing catalyst stability and recyclability.

In heterogeneous catalysis, a common strategy involves the immobilization of catalytically active species onto solid supports to facilitate separation and reuse. The chloropropyl group of this compound is frequently utilized for this purpose. For instance, it can be used to functionalize silica (B1680970) or magnetic nanoparticles (MNPs) like iron oxide (Fe₃O₄). The process often begins with the surface modification of the support material with a silane (B1218182) coupling agent, such as (3-chloropropyl)trimethoxysilane, which introduces a reactive chloropropyl group onto the surface. Subsequently, a pyridine-containing ligand can be grafted onto this functionalized surface through nucleophilic substitution, effectively tethering the catalytic site to the support. This methodology has been employed to prepare polymer-stabilized palladium catalysts on iron oxide for use in Suzuki and Heck reactions. mdpi.com

The general protocol for such surface functionalization can be summarized as follows:

Activation of the Support: The surface of an inorganic oxide (e.g., silica, iron oxide) is activated, often by silanization with a compound like (3-chloropropyl)trimethoxysilane. This step creates a surface decorated with reactive C-Cl bonds. mdpi.com

Ligand Attachment: A pyridine-based ligand then reacts with the activated surface, forming a covalent bond.

Metathesis: The immobilized pyridine ligand is then complexed with a catalytically active metal ion. mdpi.com

This approach has been successfully applied to create a variety of oxide-based heterogeneous catalysts. mdpi.com For example, Fe₃O₄ nanoparticles have been functionalized with 3-chloropropyl(trimethoxy)silane (CPTMS) to yield Fe₃O₄@Si-PrCl. This intermediate can then be reacted with a Schiff-base ligand, which is subsequently complexed with a metal like copper(II) to create a magnetically recoverable catalyst. rsc.orgnih.gov

While its primary role is often in heterogeneous systems, derivatives of this compound can also be incorporated into the design of recoverable homogeneous catalysts. By attaching the pyridine moiety to a larger, soluble support, such as a ferrocene-based structure, it is possible to create a catalyst that remains in the same phase as the reactants but can be easily precipitated and recovered after the reaction is complete. rsc.org

Application in Functional Materials Development: Organic Electronics and Optoelectronics

The electronic properties of the pyridine ring make it a desirable component in materials designed for organic electronics and optoelectronics. Pyridine-containing compounds have been investigated for their use as electron-transporting materials in organic light-emitting devices (OLEDs). researchgate.netgoogle.comrsc.org The electron-withdrawing nature of the pyridine ring can facilitate electron injection and transport, which are crucial for the efficient operation of these devices.

While direct applications of this compound in this context are not extensively documented, its utility lies in its function as a synthon for introducing the pyridine moiety into more complex molecular architectures. The reactive chloropropyl group allows for its incorporation into polymers or larger molecules designed for specific electronic functions. For example, it can be used to synthesize larger, conjugated molecules where the pyridine unit can influence the material's LUMO (Lowest Unoccupied Molecular Orbital) energy level, thereby tuning its electron-accepting and -transporting properties.

Research into bis-terpyridine derivatives has highlighted the fundamental roles of pyridine rings in optoelectronic materials. The peripheral pyridine rings can lower the ionization potential due to their electron-withdrawing character and can participate in intermolecular hydrogen bonding, which influences molecular aggregation and enhances electron mobility. rsc.org The core pyridine units can contribute to a planar molecular structure and improve electron injection. rsc.org this compound can serve as a starting material for the synthesis of such complex, multi-ring structures.

Furthermore, conductive polymers have been created using metalloporphyrins linked by pyridine-based bridging groups like 4,4'-bipyridine. mdpi.com The chloropropyl group in this compound offers a versatile tool for covalently linking such photo- or electro-active centers to create novel functional materials.

Surface Functionalization and Immobilization Strategies for Catalysis and Sensing

The ability to modify surfaces with specific chemical functionalities is paramount in fields like catalysis and chemical sensing. This compound and its derivatives are instrumental in these surface functionalization and immobilization strategies. The chloropropyl group acts as an anchor for covalent attachment to a wide range of substrates, including inorganic oxides and polymers, while the pyridine ring provides a site for metal coordination or specific molecular interactions. mdpi.comnih.gov

Immobilization for Catalysis: A key advantage of immobilizing catalysts on solid supports is the ease of separation from the reaction mixture, which simplifies product purification and allows for catalyst recycling. This is a significant step towards developing more sustainable and cost-effective chemical processes.

A prominent strategy involves the use of magnetic nanoparticles as the support, allowing for simple magnetic separation of the catalyst. The process, as described previously, often involves treating the nanoparticles with a silane containing a chloropropyl group, followed by reaction with a pyridine-based ligand. rsc.orgnih.gov This method effectively creates a robust, recoverable catalytic system.

Another approach involves using polymer resins as the support. For example, dirhodium tetracarboxylate catalysts have been successfully immobilized on highly cross-linked polystyrene resins that have a pyridine attachment. nih.gov The immobilization is achieved through a combination of ligand coordination between the rhodium center and the pyridine nitrogen, as well as encapsulation within the polymer matrix. Such heterogeneous complexes have proven to be effective and recyclable catalysts for reactions like asymmetric cyclopropanation. nih.gov

| Support Material | Functionalization Agent | Target Application | Reference |

| Iron Oxide (Fe₃O₄) | (3-chloropropyl)trimethoxysilane | Heterogeneous Catalysis | mdpi.comrsc.orgnih.gov |

| Silica (SiO₂) | (3-chloropropyl)trimethoxysilane | Heterogeneous Catalysis | mdpi.com |

| Polystyrene Resin | Pyridine-linked monomers | Heterogeneous Catalysis | nih.gov |

Immobilization for Sensing: The principles of surface functionalization are also applicable to the development of chemical sensors. The pyridine group can act as a recognition element for specific analytes. By immobilizing a pyridine-containing molecule onto a transducer surface, a sensor can be designed to detect target molecules that coordinate to the pyridine's nitrogen atom or its associated metal complex.

For instance, studies on zinc porphyrins incorporated into hydrophobic films have demonstrated the detection of pyridine in aqueous solutions. nih.gov In this system, the pyridine coordinates to the central zinc atom of the porphyrin, causing a detectable change in the material's absorption spectrum. nih.gov While in this case pyridine is the analyte, the reverse is also conceivable, where an immobilized pyridine derivative acts as the sensing element for metal ions or other species. Conjugated polymers containing pyridine rings have also been synthesized and shown to act as effective and reusable pH-responsive fluorescent chemical sensors. nih.gov

Exploration of Hybrid Organic-Inorganic Materials

Hybrid organic-inorganic materials combine the properties of both organic and inorganic components at the molecular or nanometer level, leading to novel materials with synergistic or unique functionalities. mdpi.commdpi.com These materials find applications in catalysis, separation, and biomedicine. This compound is a valuable building block for creating such hybrids, providing a covalent bridge between an inorganic framework and an organic functional group.

The synthesis of these materials often employs the sol-gel process, where molecular precursors undergo hydrolysis and condensation to form a solid network, typically an oxide like silica. mdpi.com By co-condensing a precursor like tetraethoxysilane (TEOS) with an organosilane derived from this compound, the pyridine functionality can be homogeneously incorporated into the inorganic matrix. The chloropropyl group allows for the initial formation of the organosilane precursor, for example, through reaction with an aminofunctional silane.

Metal-Organic Frameworks (MOFs) are a class of crystalline hybrid materials constructed from metal ions or clusters coordinated to organic ligands. researchgate.net The pyridine moiety is a common functional group used in the linker molecules of MOFs. The use of this compound allows for the post-synthetic modification of these frameworks. After the MOF is constructed using a linker containing the pyridine unit, the reactive chloropropyl end can be used to graft other molecules or functionalities onto the framework's surface or within its pores. This strategy enhances the functionality of the MOF for specific applications like targeted catalysis or separation. For example, terpyridine ligands have been used to construct 3D porous Zn(II) MOFs. mdpi.com

The general approach to forming these hybrid materials involves leveraging the dual functionality of this compound:

The pyridine ring can act as a ligand, coordinating with metal centers to form the nodes of a MOF or other coordination polymers.

The chloropropyl chain provides a reactive site for covalently bonding the organic component to an inorganic support or for post-synthetic modification of a pre-formed hybrid material. mdpi.com

This dual role allows for the rational design of complex, functional materials where the properties of the organic and inorganic components can be finely tuned.

Future Perspectives and Emerging Research Avenues

Development of Green and Sustainable Synthetic Routes for 4-(3-Chloropropyl)pyridine and its Derivatives

The chemical industry is increasingly shifting towards more environmentally benign and sustainable manufacturing processes. In this context, the development of green synthetic routes for this compound and its derivatives is a critical research focus. Key areas of exploration include the use of renewable starting materials, the development of catalytic reactions that minimize waste, and the utilization of safer, more environmentally friendly solvents.

Current research efforts are geared towards replacing traditional synthetic methods that often involve harsh reaction conditions and stoichiometric amounts of hazardous reagents. Emerging strategies include:

Catalytic Approaches: The use of heterogeneous catalysts, which can be easily separated from the reaction mixture and recycled, is a promising avenue. For instance, the development of solid acid catalysts could replace corrosive and difficult-to-handle mineral acids in key synthetic steps.

Biocatalysis: The application of enzymes or whole-cell biocatalysts offers a highly selective and environmentally friendly alternative for the synthesis of this compound and its derivatives. nih.govresearchgate.net Biocatalytic processes can often be performed in aqueous media under mild conditions, significantly reducing the environmental footprint.

Flow Chemistry: Continuous flow reactors offer numerous advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the potential for process automation. nih.goveuropa.eu The development of flow-based syntheses for this compound could lead to more efficient and scalable production with reduced waste generation.

Alternative Solvents: The replacement of volatile organic compounds (VOCs) with greener alternatives such as water, supercritical fluids, or ionic liquids is a key aspect of sustainable chemistry. Research into the synthesis of this compound in these alternative media is an active area of investigation.

The following table summarizes potential green and sustainable synthetic strategies for this compound and its derivatives:

| Strategy | Description | Potential Advantages |

| Heterogeneous Catalysis | Utilization of solid catalysts that can be easily recovered and reused. | Reduced waste, catalyst recyclability, simplified product purification. |

| Biocatalysis | Employment of enzymes or microorganisms to catalyze specific reactions. nih.govresearchgate.net | High selectivity, mild reaction conditions, use of renewable resources. |

| Flow Chemistry | Performing reactions in continuous flow systems. nih.goveuropa.eu | Improved safety and control, higher yields, easier scalability. |

| Green Solvents | Use of environmentally benign solvents like water, ionic liquids, or supercritical fluids. | Reduced pollution and health hazards associated with volatile organic compounds. |

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The unique combination of a reactive chloropropyl side chain and a nucleophilic pyridine (B92270) ring in this compound opens up a vast landscape for exploring novel chemical transformations. While the fundamental reactivity of both functional groups is well-established, researchers are actively seeking to uncover unprecedented reaction pathways and develop innovative synthetic methodologies.

Future research in this area is likely to focus on:

Transition Metal Catalysis: The pyridine nitrogen can act as a ligand for various transition metals, potentially enabling novel catalytic cycles. This could lead to the development of new C-H activation, cross-coupling, and cyclization reactions involving the this compound scaffold.

Photoredox Catalysis: The use of visible light to initiate chemical reactions has emerged as a powerful tool in modern organic synthesis. Investigating the photoredox-catalyzed transformations of this compound could lead to the discovery of new bond-forming strategies under mild conditions.

Organocatalysis: The pyridine moiety itself can act as an organocatalyst in a variety of transformations. Exploring the potential of this compound and its derivatives as catalysts for asymmetric synthesis and other complex reactions is a promising research direction.

Multicomponent Reactions: The development of one-pot multicomponent reactions involving this compound would provide rapid and efficient access to complex molecular architectures. This approach is highly desirable from both an economic and environmental perspective.

Advancements in Computational Modeling for Predictive Design of this compound-based Architectures

Computational chemistry and molecular modeling have become indispensable tools in modern chemical research, enabling the rational design of molecules with desired properties. In the context of this compound, computational approaches can be employed to:

Predict Reactivity and Reaction Mechanisms: Density Functional Theory (DFT) and other quantum mechanical methods can be used to model reaction pathways, predict the feasibility of novel transformations, and elucidate reaction mechanisms. mdpi.comnih.govdoi.org

Design Molecules with Specific Properties: Quantitative Structure-Activity Relationship (QSAR) studies can be used to correlate the structural features of this compound derivatives with their biological or material properties. nih.gov This allows for the in silico screening of virtual libraries and the identification of promising candidates for synthesis and testing.

Simulate the Behavior of Materials: Molecular dynamics simulations can be used to model the behavior of polymers, metal-organic frameworks (MOFs), and other materials derived from this compound. This can provide insights into their structural, dynamic, and functional properties.

The integration of computational modeling with experimental work is expected to accelerate the discovery and development of new this compound-based molecules and materials with tailored functionalities.

Strategic Design for Next-Generation Functional Materials and Catalysts Utilizing this compound Motifs

The unique structural features of this compound make it an attractive building block for the construction of advanced functional materials and catalysts. The pyridine ring can participate in hydrogen bonding, metal coordination, and π-π stacking interactions, while the chloropropyl chain provides a versatile handle for further functionalization and polymerization.

Key areas of future research include:

Metal-Organic Frameworks (MOFs): The pyridine nitrogen of this compound can coordinate to metal ions to form porous MOFs. nih.govrsc.orgnih.govresearchgate.net These materials have potential applications in gas storage, separation, and catalysis. The chloropropyl group can be used to post-synthetically modify the MOF structure and introduce new functionalities.

Polymers: this compound can be used as a monomer or a functionalizing agent in the synthesis of polymers. The resulting materials could exhibit interesting properties such as self-healing, stimuli-responsiveness, or catalytic activity.

Supramolecular Assemblies: The ability of the pyridine ring to participate in non-covalent interactions can be exploited to construct complex supramolecular architectures such as gels, liquid crystals, and molecular cages.

Heterogeneous Catalysts: this compound can be immobilized onto solid supports to create recyclable heterogeneous catalysts. rsc.orgnih.gov The pyridine moiety can act as a basic site or a ligand for catalytically active metal centers.

The strategic incorporation of the this compound motif into these materials is expected to lead to the development of next-generation technologies with applications in a wide range of fields, from energy and environmental science to medicine and electronics.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.